3-Iodo-1H-indole-5-carbonitrile
Overview
Description
3-Iodo-1H-indole-5-carbonitrile is a chemical compound used as a reactant for the synthesis of various compounds. It has been used in the preparation of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . It has also been used in the chemoselective and regioselective preparation of benzoyl indoles .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring attached to a carbonitrile group at the 5-position and an iodine atom at the 3-position . The molecular formula is C9H5IN2 and the molecular weight is 268.06 g/mol .Scientific Research Applications
Synthesis and Cross-Coupling Reactions
3-Iodo-1H-indole-5-carbonitrile is a significant compound used in the preparation of polysubstituted indole-2-carbonitriles. This is achieved through cross-coupling reactions, utilizing derivatives like 1-benzyl-3-iodo-1H-indole-2-carbonitriles. Such reactions are critical in synthesizing di-, tri-, and tetra-substituted indole-2-carbonitriles, which are important in various chemical syntheses (Hrizi et al., 2021).
Continuous Flow Process in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is used in a continuous flow process for the reductive deoxygenation of ω-Chloroketone, leading to the production of high-purity compounds without further purification. This method has shown increased product yield, minimized impurity formation, and enhanced safety, proving advantageous over traditional batch processes (Karadeolian et al., 2018).
Development of DYRK1A Inhibitors
This compound derivatives have been explored for their potential in developing inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is linked to diseases like Down syndrome and Alzheimer’s. Modifying the structure of these derivatives has led to the discovery of nanomolar inhibitors with significant activity in cell culture assays (Meine et al., 2018).
Detosylation Reactions
Research in organic chemistry has utilized this compound for studying detosylation reactions. These reactions are crucial for preparing specific aminoindole carbonitriles, which have potential applications in developing compounds with biological activity (Michaelidou & Koutentis, 2010).
Azafluorene Derivatives in SARS-CoV-2 Research
In the context of viral infections, derivatives of this compound have been studied for their potential in inhibiting SARS-CoV-2 RdRp. This research includes molecular docking analysis, emphasizing the significance of these compounds in antiviral drug discovery (Venkateshan et al., 2020).
Safety and Hazards
The safety information for 3-Iodo-1H-indole-5-carbonitrile indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) . More detailed safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
3-Iodo-1H-indole-5-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, depending on the specific targets it interacts with.
Properties
IUPAC Name |
3-iodo-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFJLARYCQCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.